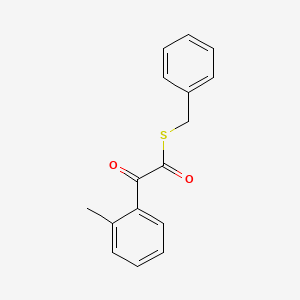
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of Benzeneethanethioic acid with phenylmethyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active thiol or thioester, which can then interact with proteins or enzymes, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, α-oxo-, methyl ester
- Benzeneethanethioic acid, α-oxo-, S-methyl ester
Uniqueness
Benzeneethanethioic acid, 2-methyl-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific ester and thioester functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H14O2S |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
S-benzyl 2-(2-methylphenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C16H14O2S/c1-12-7-5-6-10-14(12)15(17)16(18)19-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
YJQRXEBVNJFYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















